1-(2-chlorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide
Description
1-(2-chlorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide is a chemical compound of interest in medicinal chemistry. It is a derivative of piperidine, a common structure in many pharmaceuticals.
Synthesis Analysis
The synthesis of derivatives similar to this compound often involves the introduction of various substituents to the piperidine structure. This alteration significantly influences the compound's biological activity. For instance, Romagnoli et al. (2008) discuss the synthesis of piperidine derivatives for enhancing A1 adenosine receptor activity, highlighting the impact of substituents on these compounds' bioactivity (Romagnoli et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their interaction with biological targets. The placement of functional groups, like the trifluoromethyl group, can affect the binding and efficacy of the compound in biological systems. A study on similar piperidine derivatives by Sugimoto et al. (1990) indicates that structural modifications can dramatically enhance biological activity (Sugimoto et al., 1990).
properties
IUPAC Name |
1-(2-chlorobenzoyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O2/c21-17-4-2-1-3-16(17)19(28)26-11-9-13(10-12-26)18(27)25-15-7-5-14(6-8-15)20(22,23)24/h1-8,13H,9-12H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNBMLONRQBFSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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